molecular formula C13H14N2O6 B2590148 5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one CAS No. 1630764-00-9

5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one

Cat. No.: B2590148
CAS No.: 1630764-00-9
M. Wt: 294.263
InChI Key: LECRLYZFWHFNPP-UHFFFAOYSA-N
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Description

The compound “5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one” is a complex organic molecule. It contains a 1,2-oxazol-3(2H)-one group, which is a type of oxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a trimethoxyphenyl (TMP) group , which is a six-membered electron-rich ring and is a critical and valuable core of a variety of biologically active molecules .


Molecular Structure Analysis

The molecular structure of “5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one” would be expected to contain an oxazole ring attached to a carbonyl group, which is in turn attached to a trimethoxyphenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Multicomponent Synthesis

A novel multicomponent synthesis of 5-aminooxazole from simple and readily available inputs has been described, showcasing the utility of oxazole derivatives in constructing complex scaffolds like pyrrolo[3,4-b]pyridin-5-one. This synthesis involves a triple domino sequence, highlighting the efficiency and versatility of oxazole derivatives in organic synthesis (Janvier et al., 2002).

Antimicrobial Activities

Oxazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of oxazole-based compounds in medicinal chemistry for developing new antimicrobial agents (Bektaş et al., 2007).

Foldamer Synthesis

The synthesis of oligomers containing oxazolidin-2-ones showcases the application of oxazole derivatives in creating foldamers, which are oligomers that fold into well-defined structures. These structures are significant in the study of biomimetic systems and the development of novel materials (Lucarini & Tomasini, 2001).

Organic Synthesis Methodologies

Research has also focused on developing new methodologies for the synthesis of oxazolidin-2-ones, emphasizing the importance of oxazole derivatives in organic synthesis and the exploration of new synthetic routes (Cardillo et al., 1985).

Nonlinear Optical Properties

Oxazole derivatives have been investigated for their third-order nonlinear optical properties, highlighting their potential in applications such as optical limiting, which is crucial for developing advanced optical and photonic devices (Murthy et al., 2013).

Future Directions

The future directions for research on “5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one” could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activity .

Properties

IUPAC Name

5-amino-2-(3,4,5-trimethoxybenzoyl)-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-18-8-4-7(5-9(19-2)12(8)20-3)13(17)15-11(16)6-10(14)21-15/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECRLYZFWHFNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=O)C=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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